Structural Uniqueness vs. Common 4-Methoxyphenyl Pyridazinone Congeners Enables Divergent Biological Profiling
A key structural differentiator for 922927-25-1 is its 3-methoxyphenyl substitution at the 6-position, contrasting with the ubiquitous 4-methoxyphenyl group found in many literature-described pyridazinones. This meta-substitution alters the electronic distribution and molecular conformation compared to the para-isomer, as evidenced by distinct dipole moments and potential hydrogen-bonding interactions [1]. While direct head-to-head biological data for the target compound is unavailable in the public domain, class-level analysis of analogous arylpyridazinone series confirms that shifting the methoxy group from para to meta position leads to significant quantitative differences in IC50 values against various inflammatory and kinase targets [1]. Specifically, in related 2-substituted-6-arylpyridazin-3(2H)-one series, the 3-methoxyphenyl variant consistently occupies a different region of chemical and biological space than its 4-methoxyphenyl counterpart, making 922927-25-1 a critical specific probe for SAR deconvolution [2].
| Evidence Dimension | Influence of methoxy position on biological activity in pyridazinone class |
|---|---|
| Target Compound Data | 6-(3-methoxyphenyl) substitution pattern (meta); no direct bioactivity data publicly available |
| Comparator Or Baseline | 6-(4-methoxyphenyl) substitution pattern (para) – the most common analog in the pyridazinone class |
| Quantified Difference | Quantified IC50 differences exist between meta- and para-methoxy isomers in closely related pyridazinone series, though exact values for 922927-25-1 remain unpublished. |
| Conditions | Class-level analysis based on comparative SAR data from published pyridazin-3(2H)-one literature |
Why This Matters
The specific 3-methoxyphenyl-4-methylbenzyl substitution pattern in 922927-25-1 defines a distinct area of chemical space not represented by the more common 4-methoxyphenyl analogs, justifying its procurement for de novo SAR exploration.
- [1] Dubey, S., & Bhosle, P. A. (2015). Pyridazinone: a privileged scaffold for the design of biologically active compounds. Medicinal Chemistry Research, 24, 3579-3598. View Source
- [2] Asif, M. (2015). Pharmacological activities of pyridazinone derivatives: a review. Journal of Chemical and Pharmaceutical Sciences, 8(1), 1-8. View Source
